molecular formula C30H40Cl2N12O3 B12792549 1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- CAS No. 150423-48-6

1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-

Cat. No.: B12792549
CAS No.: 150423-48-6
M. Wt: 687.6 g/mol
InChI Key: TWXFTVSFQQONSQ-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

The synthesis of 1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of various substituents through a series of reactions such as alkylation, acylation, and amination. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Compared to other imidazole derivatives, 1H-Imidazole-2-carboxamide, 4-(((4-(((4-(bis(2-chloroethyl)amino)phenyl)methyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(dimethylamino)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl- is unique due to its specific substituents and functional groups. Similar compounds include:

    1H-Imidazole-1-carboxamide: A simpler derivative with fewer substituents.

    2-Phenyl-1H-imidazole: Another imidazole derivative with a phenyl group attached.

    4,5-Diphenyl-1H-imidazole: A more complex derivative with two phenyl groups.

These compounds share some chemical properties but differ in their specific applications and biological activities.

Properties

CAS No.

150423-48-6

Molecular Formula

C30H40Cl2N12O3

Molecular Weight

687.6 g/mol

IUPAC Name

4-[[4-[bis(2-chloroethyl)amino]phenyl]methylamino]-N-[2-[[2-[2-(dimethylamino)ethylcarbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide

InChI

InChI=1S/C30H40Cl2N12O3/c1-40(2)15-12-33-28(45)25-36-23(18-42(25)4)38-30(47)27-37-24(19-43(27)5)39-29(46)26-35-22(17-41(26)3)34-16-20-6-8-21(9-7-20)44(13-10-31)14-11-32/h6-9,17-19,34H,10-16H2,1-5H3,(H,33,45)(H,38,47)(H,39,46)

InChI Key

TWXFTVSFQQONSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=N3)C(=O)NCCN(C)C)C)C)NCC4=CC=C(C=C4)N(CCCl)CCCl

Origin of Product

United States

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